

Aumitin: Application Notes for Researchers

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Compound Focus: Aumitin

Cat. No.: S519762

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Aumitin is a novel diaminopyrimidine-based compound identified as a potent autophagy inhibitor through phenotypic screening. It exerts its effect by inhibiting mitochondrial complex I (NADH-CoQ reductase), which disrupts cellular energy metabolism and subsequently blocks autophagic flux. This makes it a valuable chemical tool for studying the interconnection between mitochondrial function and autophagy [1] [2].

Key Characteristics

- Chemical Formula:** C₂₄H₂₀ClN₅O [3]
- Molecular Weight:** 429.9 g/mol [3]
- CAS Number:** 946293-78-3 [3]

Quantitative Activity Profile of Aumitin

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Aumitin** in key biological assays, demonstrating its potency and primary mechanism of action.

Assay Description	Cell Line(s) Used	Reported IC ₅₀ Value
Starvation-Induced Autophagy Inhibition (measured by eGFP-LC3 accumulation)	MCF-7 (MCF7-LC3)	0.12 ± 0.07 μM [1] [2] [3]
Rapamycin-Induced Autophagy Inhibition (measured by eGFP-LC3 accumulation)	MCF-7 (MCF7-LC3)	0.24 ± 0.20 μM [1] [2] [3]

Assay Description	Cell Line(s) Used	Reported IC ₅₀ Value
Mitochondrial Respiration Inhibition (measured by Oxygen Consumption Rate, OCR)	HeLa	0.11 ± 0.21 μM [2]
Mitochondrial Respiration Inhibition (measured by Oxygen Consumption Rate, OCR)	MCF-7	0.44 ± 0.11 μM [2]
In Vitro NADH-CoQ Reductase Inhibition (direct complex I activity assay)	Isolated mitochondria	Similar to rotenone, a known complex I inhibitor [2]

Detailed Experimental Protocols

Protocol 1: Inhibiting Autophagy in Cell-Based Assays

This protocol is adapted from the original phenotypic screening and validation experiments [1] [2].

1.1. Cell Culture and Autophagy Induction

- **Cell Lines:** MCF-7 cells stably expressing eGFP-LC3 (MCF7-LC3) are commonly used.
- **Starvation-Induced Autophagy:** Replace standard growth medium (e.g., MEM) with starvation medium, such as Earle's Balanced Salt Solution (EBSS).
- **Rapamycin-Induced Autophagy:** Treat cells with 100 nM rapamycin in standard growth medium (e.g., MEM).

1.2. Aumitin Treatment

- Prepare a stock solution of **Aumitin** in DMSO (e.g., 10 mM). Aliquot and store at -80°C.
- During autophagy induction, treat cells with **Aumitin** across a dose-response curve (e.g., 0.01 μM to 10 μM). Include a vehicle control (DMSO at the same concentration, typically ≤0.1%).
- Incubate for 2-4 hours to observe the inhibitory effect.

1.3. Readout and Analysis

- **Fluorescence Microscopy:** Quantify the number of eGFP-LC3 puncta per cell. **Aumitin** treatment will cause a dose-dependent reduction in puncta formation.
- **Western Blotting:**

- Analyze LC3 lipidation: **Aumitin** reduces the conversion of LC3-I to the lipidated LC3-II form.
- Monitor p62/SQSTM1 degradation: **Aumitin** inhibits autophagic flux, leading to the accumulation of p62.

Protocol 2: Assessing Impact on Mitochondrial Respiration

This protocol utilizes the Seahorse XF Analyzer to directly measure **Aumitin**'s effect on mitochondrial function in live cells [1] [2].

2.1. Cell Preparation

- Seed the desired cells (e.g., MCF-7 or HeLa) in a Seahorse XF96 cell culture microplate at an appropriate density (e.g., 20,000-40,000 cells per well) and culture for 24 hours.

2.2. Sensor Cartridge Calibration

- Hydrate the Seahorse XF96 sensor cartridge in XF Calibrant at 37°C in a non-CO₂ incubator overnight before the assay.

2.3. Assay Run

- Replace growth medium with Seahorse XF Base Medium, supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose (pH 7.4). Incubate for 45-60 minutes at 37°C without CO₂.
- Load **Aumitin** (or DMSO control) into the injection ports of the sensor cartridge. The standard assay utilizes sequential injections of:
 - **Port A:** **Aumitin** at various concentrations.
 - **Port B:** 1 μM oligomycin (ATP synthase inhibitor).
 - **Port C:** 125 nM FCCP (mitochondrial uncoupler).
 - **Port D:** A mixture of 1 μM rotenone (complex I inhibitor) and 1 μM antimycin A (complex III inhibitor).
- The instrument will measure the **Oxygen Consumption Rate (OCR)** and **Extracellular Acidification Rate (ECAR)** in real-time. **Aumitin** will cause a rapid, dose-dependent decrease in basal OCR and an increase in ECAR, indicating a shift from oxidative phosphorylation to glycolysis.

Protocol 3: Confirming Direct Complex I Inhibition

This assay confirms that **Aumitin** directly targets mitochondrial complex I, rather than affecting NADH supply [2].

3.1. Mitochondria Isolation

- Isolate mitochondria from mammalian cells or rodent liver using standard differential centrifugation techniques.

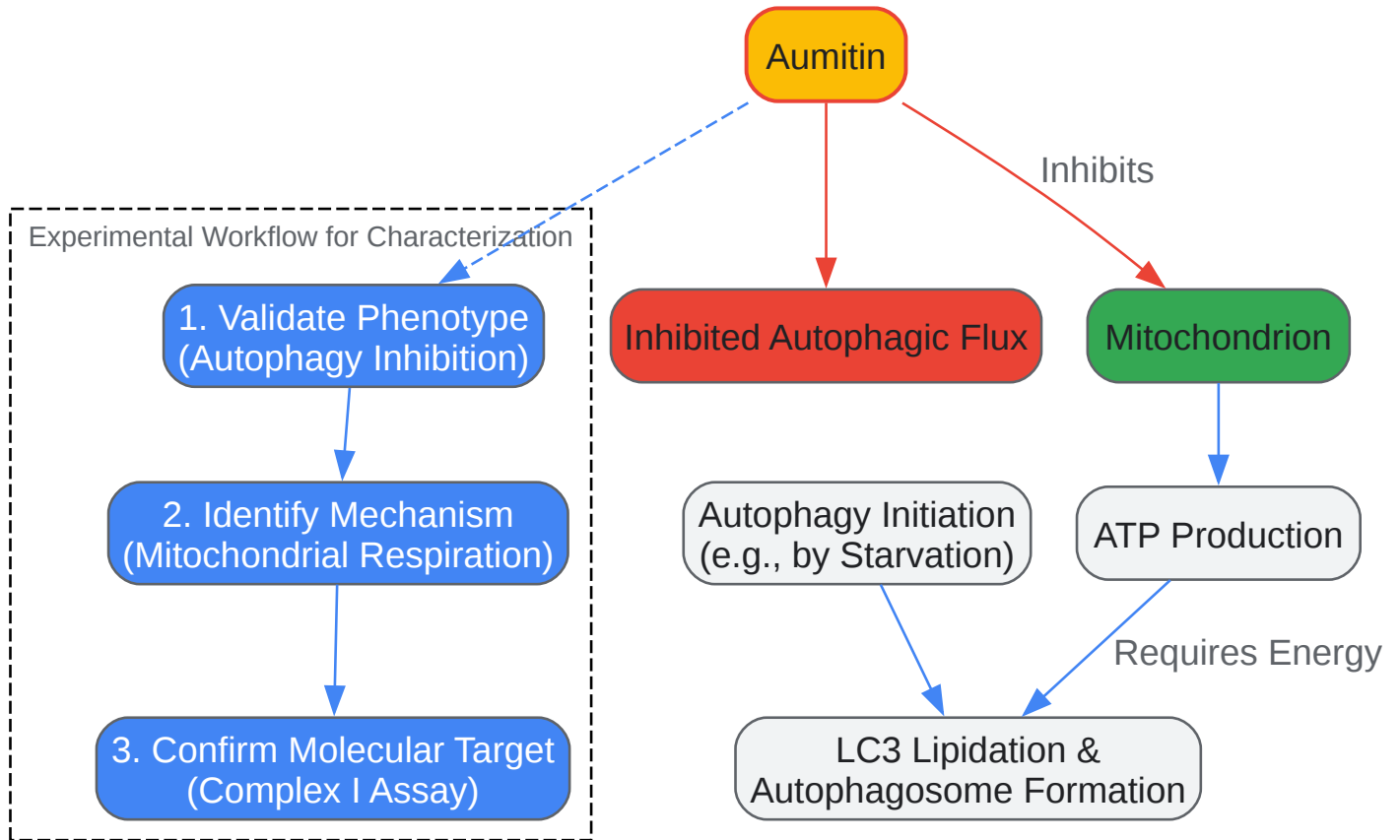
3.2. NADH-CoQ Reductase Activity Assay

- Use a commercially available complex I enzyme activity kit or establish a reaction system to monitor the oxidation of NADH to NAD⁺, which is accompanied by a decrease in absorbance at 340 nm.
- The reaction mixture typically contains isolated mitochondria, NADH, and coenzyme Q₁ (CoQ₁) as a substrate in an appropriate buffer.
- Initiate the reaction and monitor the kinetic change in absorbance. Add **Aumitin** (or rotenone as a positive control) to the reaction. Direct inhibition of complex I will result in a decreased rate of NADH oxidation.

Mechanism of Action and Workflow

The following diagram illustrates **Aumitin**'s mechanism of action and its integration into a combined experimental workflow for characterizing autophagy inhibitors.

Aumitin Inhibits Autophagy via Mitochondrial Complex I



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Key Considerations for Researchers

- **Cytotoxicity and Apoptosis:** **Aumitin** enhances starvation-induced cell death and induces apoptosis in starved cells, as measured by caspase 3/7 activation. This should be controlled for in autophagy survival assays [1].
- **Specificity:** **Aumitin** showed weak activity against only 2 out of 419 kinases screened (PI4KB and PI3KC2G), and selective inhibitors of these kinases did not mimic its autophagy effects, confirming that its primary mechanism is through complex I inhibition [1] [2].
- **Structure-Activity Relationship (SAR):** The strong correlation between a compound's potency in inhibiting mitochondrial respiration and its potency in inhibiting autophagy within the diaminopyrimidine series strongly supports a causal link between these two effects [2].
- **Solubility and Storage:** **Aumitin** is soluble in DMSO (up to 90 mg/mL or 209 mM). Stock solutions should be prepared in DMSO, aliquoted, and stored at -80°C. Avoid repeated freeze-thaw cycles [3].

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References

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